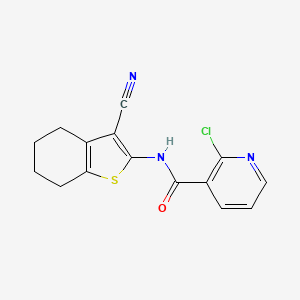

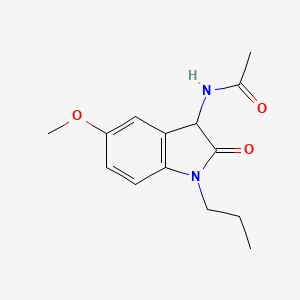

![molecular formula C15H13N3O3 B5595040 4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5595040.png)

4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a compound of interest due to its structural complexity and potential for diverse chemical reactions and properties. This molecule, belonging to the oxadiazole and pyridine derivatives, is explored for its synthesis methods, molecular structure, chemical reactions, physical, and chemical properties.

Synthesis Analysis

The synthesis of similar oxadiazole and pyridine derivatives involves multiple steps, including ring opening and closure reactions, and domino 1,3-dipolar cycloaddition and elimination processes. For example, Halim and Ibrahim (2022) described the synthesis of a related compound through ring opening followed by ring closure reactions, using spectral analysis and quantum studies to confirm the structure (Halim & Ibrahim, 2022). Ruano, Fajardo, and Martín (2005) discussed a scaffold for the synthesis of highly functionalized oxadiazoles, highlighting a versatile method applicable to our compound of interest (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound’s reactivity and properties. Techniques like X-ray diffraction, FT-IR spectroscopy, and theoretical calculations (DFT, HF) are employed to analyze and confirm the molecular geometry, electronic structure, and intermolecular interactions. For instance, Gumus et al. (2018) used single-crystal X-ray diffraction and theoretical methods to determine the structure of a related compound, emphasizing the importance of these analyses in confirming the molecular architecture (Gumus et al., 2018).

Chemical Reactions and Properties

Oxadiazole and pyridine derivatives participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and catalytic cascade reactions. These reactions can introduce functional groups, modify the molecular skeleton, or enhance the compound's reactivity. Galenko et al. (2015) highlighted the use of a relay catalytic cascade reaction for synthesizing aminopyrrole derivatives, showcasing the versatility and potential transformations applicable to our compound (Galenko et al., 2015).

Wissenschaftliche Forschungsanwendungen

Electrochemical and Computational Studies

- Aryl pyrazolo pyridines, including derivatives with methoxyphenoxy substituents, have been investigated for their corrosion inhibition effects on metals in acidic environments. Such compounds show promise in protecting copper against corrosion, with their efficacy assessed through electrochemical impedance spectroscopy, potentiodynamic polarization measurements, and quantum chemical methods. The presence of these inhibitors on the copper surface was confirmed using scanning electron microscopy and energy-dispersive X-ray spectroscopy, suggesting potential applications in metal preservation and anti-corrosion coatings (Sudheer & M. Quraishi, 2015).

Organic Light-Emitting Diodes (OLEDs)

- Pyridine and oxadiazole-containing compounds, such as bis(1,3,4-oxadiazole) systems, have been synthesized and applied as hole-blocking materials in OLEDs. These materials demonstrate improved device efficiency and performance, showcasing their potential in the development of advanced electronic and photonic devices. The electroluminescence spectra indicate that light emission primarily originates from the emissive material layer, highlighting the role of these compounds in enhancing device functionality (Changsheng Wang et al., 2001).

Catalysis

- Pd(II) complexes with ligands including pyridine moieties have been tailored for catalytic applications, particularly in the Suzuki-Miyaura reaction. Such complexes exhibit excellent catalytic activity, with their design and synthesis informed by a combination of chemical, spectrometric, and spectroscopic analyses. This research underscores the utility of these compounds in facilitating organic transformations, contributing to the development of efficient catalytic processes (S. Shukla et al., 2021).

Eigenschaften

IUPAC Name |

5-[(4-methoxyphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-19-12-2-4-13(5-3-12)20-10-14-17-15(18-21-14)11-6-8-16-9-7-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTWDOCXFBUFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

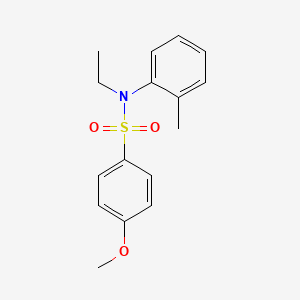

![4-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B5594973.png)

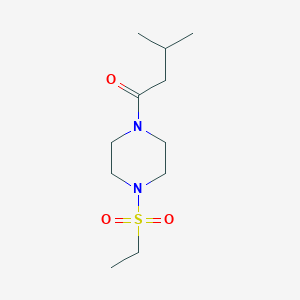

![4-{2-[4-(2-furylmethyl)-1-piperazinyl]-2-oxoethyl}-5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5594985.png)

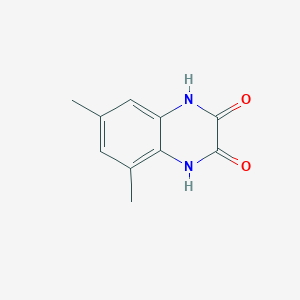

![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5594990.png)

![2-(4-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5594995.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5595016.png)

![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5595027.png)

![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5595033.png)

![(1R*,5S*)-8-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5595050.png)

![[(3aS*,9bS*)-7-methoxy-2-[3-(1H-tetrazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5595053.png)